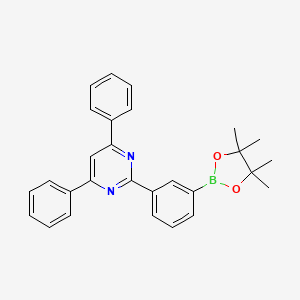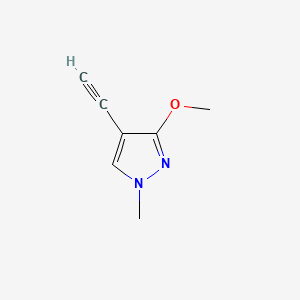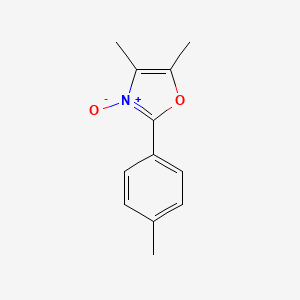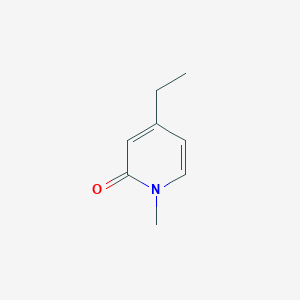![molecular formula C7H3Cl2NO B12284170 5,7-Dichlorofuro[3,2-b]pyridine](/img/structure/B12284170.png)
5,7-Dichlorofuro[3,2-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dichlorofuro[3,2-b]pyridine is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring The presence of chlorine atoms at the 5 and 7 positions of the furan ring imparts unique chemical properties to this compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichlorofuro[3,2-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dichloropyridine with furan in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction parameters such as temperature, pressure, and catalyst concentration are optimized for maximum yield. The use of continuous flow reactors is also explored to enhance production efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions: 5,7-Dichlorofuro[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of furo[3,2-b]pyridine-5,7-dione.
Reduction: Formation of 5,7-dihydrofuro[3,2-b]pyridine.
Substitution: Formation of 5,7-diaminofuro[3,2-b]pyridine.
Applications De Recherche Scientifique
5,7-Dichlorofuro[3,2-b]pyridine finds applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5,7-Dichlorofuro[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymatic activities, affecting various biochemical processes. Its unique structure allows it to bind to active sites of enzymes or receptors, altering their function and leading to desired biological effects.
Comparaison Avec Des Composés Similaires
5,7-Dichloropyridine: Similar in structure but lacks the fused furan ring.
5,7-Dichlorofuran: Lacks the pyridine ring, making it less versatile in reactivity.
Furo[3,2-b]pyridine: Lacks chlorine substituents, affecting its chemical properties.
Uniqueness: 5,7-Dichlorofuro[3,2-b]pyridine stands out due to the presence of both chlorine atoms and the fused ring system, which imparts unique reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential in scientific research make it a valuable compound in multiple fields.
Propriétés
Formule moléculaire |
C7H3Cl2NO |
|---|---|
Poids moléculaire |
188.01 g/mol |
Nom IUPAC |
5,7-dichlorofuro[3,2-b]pyridine |
InChI |
InChI=1S/C7H3Cl2NO/c8-4-3-6(9)10-5-1-2-11-7(4)5/h1-3H |
Clé InChI |
TXSYZLWFRMSFNM-UHFFFAOYSA-N |
SMILES canonique |
C1=COC2=C1N=C(C=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5,6-Trihydroxy-3-[2-(6-methoxynaphthalen-2-yl)propanoyloxy]oxane-2-carboxylic acid](/img/structure/B12284090.png)
![2-Amino-6-[4-(2-amino-2-carboxyethyl)-3-(3-amino-3-carboxypropyl)-5-hydroxypyridin-1-ium-1-yl]-5-hydroxyhexanoate](/img/structure/B12284091.png)

![1-{2-[(1-Carboxy-3-phenylpropyl)amino]propanoyl}-hexahydro-2H-cyclopenta[B]pyrrole-2-carboxylic acid](/img/structure/B12284098.png)
![2-Acetamido-3-[3-iodo-4-(4-methoxyphenoxy)phenyl]propanamide](/img/structure/B12284112.png)


![(S)-1-[(S)-1-[Di(3,5-xylyl)phosphino]ethyl]-2-[2-[di(3,5-xylyl) phosphino]phenyl]ferrocene](/img/structure/B12284124.png)






